molecular formula C12H11N3O2 B12924817 4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one CAS No. 17334-69-9

4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one

Cat. No.: B12924817
CAS No.: 17334-69-9
M. Wt: 229.23 g/mol
InChI Key: YLRTXUKTQUDNGL-UHFFFAOYSA-N
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Description

4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an acetyl group, an amino group, and a phenyl group attached to a pyridazinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or keto acids under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a variety of substituted pyridazinones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-5-amino-6-methylpyridazin-3(2H)-one
  • 4-Acetyl-5-amino-6-ethylpyridazin-3(2H)-one
  • 4-Acetyl-5-amino-6-benzylpyridazin-3(2H)-one

Uniqueness

4-Acetyl-5-amino-6-phenylpyridazin-3(2H)-one is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development.

Properties

CAS No.

17334-69-9

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

5-acetyl-4-amino-3-phenyl-1H-pyridazin-6-one

InChI

InChI=1S/C12H11N3O2/c1-7(16)9-10(13)11(14-15-12(9)17)8-5-3-2-4-6-8/h2-6H,1H3,(H3,13,15,17)

InChI Key

YLRTXUKTQUDNGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NNC1=O)C2=CC=CC=C2)N

Origin of Product

United States

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